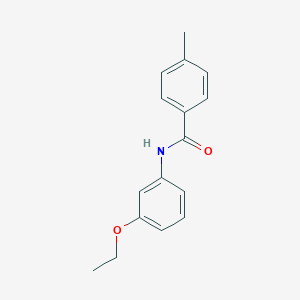
N-(3-ethoxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-4-methylbenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPM is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(3-ethoxyphenyl)-4-methylbenzamide is not fully understood, but it has been suggested that it may act through the modulation of various neurotransmitter systems, including the glutamatergic and cholinergic systems. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of using N-(3-ethoxyphenyl)-4-methylbenzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation is that N-(3-ethoxyphenyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on N-(3-ethoxyphenyl)-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxyphenyl)-4-methylbenzamide has also been suggested as a potential treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanisms of action of N-(3-ethoxyphenyl)-4-methylbenzamide and its potential therapeutic applications.
合成法
The synthesis of N-(3-ethoxyphenyl)-4-methylbenzamide involves the reaction of 3-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-ethoxyphenyl)-4-methylbenzamide in its pure form.
科学的研究の応用
N-(3-ethoxyphenyl)-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress and excitotoxicity. N-(3-ethoxyphenyl)-4-methylbenzamide has also been studied for its potential to improve cognitive function and memory.
特性
製品名 |
N-(3-ethoxyphenyl)-4-methylbenzamide |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChIキー |
AEZGLAHISXOXRH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267956.png)
![8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267957.png)